molecular formula C11H11BrN2 B173845 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 108061-47-8

7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Cat. No.: B173845
CAS No.: 108061-47-8
M. Wt: 251.12 g/mol
InChI Key: XAHAQVIJZAMMLO-UHFFFAOYSA-N
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Description

7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, also known as this compound, is a useful research compound. Its molecular formula is C11H11BrN2 and its molecular weight is 251.12 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole are cancer cells, specifically Hela, A549, HepG2, and MCF-7 cell lines . This compound has been shown to have high anti-tumor activity .

Mode of Action

This compound interacts with its targets by inhibiting their proliferation in a dose-dependent manner . It also markedly inhibits the cytolytic activity of these cells . Molecular docking studies have revealed that the compound binds in the active site of c-Met .

Biochemical Pathways

It is known that the compound interferes with the synthesis of dna in cancer cells, thereby inhibiting their proliferation and metastasis .

Pharmacokinetics

It is known that the compound is solid at room temperature and should be stored in a refrigerator . Its molecular weight is 251.13 , which may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The result of the action of this compound is the inhibition of proliferation and cytolytic activity of cancer cells . The compound has been shown to have moderate to excellent antiproliferative activity, with IC50 values between 0 and 100 μM against cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature at which the compound is stored can affect its stability . Furthermore, the compound’s efficacy may be influenced by the specific characteristics of the cancer cells it targets, such as their genetic makeup and the stage of the disease.

Biological Activity

7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (CAS No. 108061-47-8) is a compound of significant interest due to its potential biological activities, particularly in oncology and neuropharmacology. This article reviews the current understanding of its biological activity, including its effects on cancer cells, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H11BrN2
  • Molecular Weight : 251.13 g/mol
  • Purity : ≥95%

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Anticancer Properties

  • Mechanism of Action :
    • Induces apoptosis in cancer cells by modulating the expression of key proteins such as Bcl-2 and Bax. Specifically, it decreases Bcl-2 levels while increasing Bax and phosphorylated Bim proteins .
    • Inhibition of topoisomerase I has been identified as a critical mechanism underlying its anticancer effects .
  • Cell Line Studies :
    • MCF-7 (Breast Cancer) : Demonstrated an IC50 value of approximately 0.34 μM, indicating potent antiproliferative activity. The compound's ability to suppress cell migration was linked to the downregulation of MMP-2 protein .
    • A549 (Lung Cancer) and HeLa (Cervical Cancer) : Similar studies have shown effective inhibition with IC50 values below 1 μM across multiple cancer cell lines .

Neuropharmacological Effects

Emerging studies suggest that compounds similar to this compound may also exhibit neuroprotective properties. These effects are often attributed to their interaction with neurotransmitter systems and potential modulation of neuroinflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeCell LineIC50 (μM)Mechanism of Action
AntiproliferativeMCF-70.34Apoptosis induction via Bcl-2/Bax modulation
AntiproliferativeA549<1Topoisomerase I inhibition
AntiproliferativeHeLa<1MMP-2 downregulation

Additional Findings

Recent studies have utilized molecular docking techniques to elucidate the binding affinities of this compound to various targets relevant in cancer therapy. For instance, docking studies suggest favorable interactions with the colchicine binding site on tubulin .

Properties

IUPAC Name

7-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-2,5,13-14H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHAQVIJZAMMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C3=C(N2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434588
Record name 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108061-47-8
Record name 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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